molecular formula C18H17N3O5S2 B11696199 ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11696199
M. Wt: 419.5 g/mol
InChI Key: LGDYHZGGDFTWSK-UHFFFAOYSA-N
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Description

ETHYL 2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted thiophenes. These products can have different properties and applications depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can undergo redox reactions, influencing the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the presence of both the nitrophenyl and formamido groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound versatile for various applications .

Properties

Molecular Formula

C18H17N3O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17N3O5S2/c1-2-26-17(23)14-12-4-3-5-13(12)28-16(14)20-18(27)19-15(22)10-6-8-11(9-7-10)21(24)25/h6-9H,2-5H2,1H3,(H2,19,20,22,27)

InChI Key

LGDYHZGGDFTWSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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